molecular formula C13H12F6O5 B15281888 4-Carbethoxy-2,6-bis(trifluoroacetyl)cyclohexanone

4-Carbethoxy-2,6-bis(trifluoroacetyl)cyclohexanone

Katalognummer: B15281888
Molekulargewicht: 362.22 g/mol
InChI-Schlüssel: MEQIRKYEFNDMTF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Carbethoxy-2,6-bis(trifluoroacetyl)cyclohexanone is a chemical compound with the molecular formula C13H12F6O5 and a molecular weight of 362.22 g/mol This compound is characterized by the presence of two trifluoroacetyl groups and a carbethoxy group attached to a cyclohexanone ring

Vorbereitungsmethoden

The synthesis of 4-Carbethoxy-2,6-bis(trifluoroacetyl)cyclohexanone involves several steps. One common method includes the reaction of cyclohexanone with ethyl chloroformate to introduce the carbethoxy group. . The reaction conditions typically involve the use of a solvent such as dichloromethane and a catalyst like pyridine to facilitate the reaction.

Analyse Chemischer Reaktionen

4-Carbethoxy-2,6-bis(trifluoroacetyl)cyclohexanone undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

4-Carbethoxy-2,6-bis(trifluoroacetyl)cyclohexanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 4-Carbethoxy-2,6-bis(trifluoroacetyl)cyclohexanone involves its interaction with specific molecular targets. The trifluoroacetyl groups are known to interact with nucleophilic sites on enzymes or other proteins, potentially inhibiting their activity. The compound may also affect cellular pathways by modulating the activity of key enzymes involved in metabolic processes .

Vergleich Mit ähnlichen Verbindungen

4-Carbethoxy-2,6-bis(trifluoroacetyl)cyclohexanone can be compared with other similar compounds such as:

    2,6-Diacetylcyclohexanone: Lacks the trifluoroacetyl groups, resulting in different chemical properties and reactivity.

    4-Carbethoxy-2,6-diacetylcyclohexanone: Similar structure but with acetyl groups instead of trifluoroacetyl groups, leading to different reactivity and applications.

    2,6-Bis(trifluoroacetyl)cyclohexanone: Lacks the carbethoxy group, affecting its solubility and chemical behavior.

Eigenschaften

Molekularformel

C13H12F6O5

Molekulargewicht

362.22 g/mol

IUPAC-Name

ethyl 4-oxo-3,5-bis(2,2,2-trifluoroacetyl)cyclohexane-1-carboxylate

InChI

InChI=1S/C13H12F6O5/c1-2-24-11(23)5-3-6(9(21)12(14,15)16)8(20)7(4-5)10(22)13(17,18)19/h5-7H,2-4H2,1H3

InChI-Schlüssel

MEQIRKYEFNDMTF-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1CC(C(=O)C(C1)C(=O)C(F)(F)F)C(=O)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.